[2-(4-Methoxyphenyl)cyclopropyl]methanol
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Overview
Description
[2-(4-Methoxyphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C₁₁H₁₄O₂ It features a cyclopropyl group attached to a methanol moiety, with a 4-methoxyphenyl substituent on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-methoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent like sodium borohydride yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 4-Methoxyphenylcyclopropylcarboxylic acid.
Reduction: 4-Methoxyphenylcyclopropylmethane.
Substitution: 4-Substituted methoxyphenylcyclopropylmethanol derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)cyclopropyl]methanol has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a bioisostere for alkenes, allowing the compound to mimic the behavior of other biologically active molecules. This property makes it useful in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorophenyl)cyclopropyl]methanol
- [2-(4-Methylphenyl)cyclopropyl]methanol
- [2-(4-Fluorophenyl)cyclopropyl]methanol
Uniqueness
Compared to its analogs, [2-(4-Methoxyphenyl)cyclopropyl]methanol has a methoxy group that can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity and selectivity for certain biological targets . This makes it a valuable compound for medicinal chemistry and drug design.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNRNDXRRPTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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